An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-methylbenzothiazole
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzothiazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules. Its structure, a fusion of a benzene ring and a thiazole ring with chloro and methyl substitutions, imparts specific physicochemical properties that are crucial for its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its molecular structure.
Molecular Structure and Properties
2-Chloro-4-methylbenzothiazole possesses the chemical formula C₈H₆ClNS and a molecular weight of 183.66 g/mol . The core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A chlorine atom is substituted at the 2-position of the thiazole ring, and a methyl group is attached to the 4-position of the benzene ring.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 3622-32-0 | |
| Molecular Formula | C₈H₆ClNS | |
| Molecular Weight | 183.66 g/mol | |
| Melting Point | 49-50 °C | |
| Boiling Point | 130 °C (at 9 Torr) | |
| Appearance | White to yellow solid |
Synthesis of 2-Chloro-4-methylbenzothiazole
The synthesis of 2-chloro-4-methylbenzothiazole can be achieved through a multi-step process, analogous to established methods for similar benzothiazole derivatives. A common pathway involves the reaction of a substituted aniline with a thiocyanate source, followed by chlorination.
Experimental Protocol: Synthesis
Materials:
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3-Methylaniline (o-toluidine)
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Ammonium thiocyanate
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Sulfuryl chloride
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Chlorobenzene
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Sulfuric acid
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Ammonium hydroxide
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Ethanol
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Water
Procedure:
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Formation of 1-(2-methylphenyl)thiourea: A solution of 3-methylaniline in a suitable solvent like chlorobenzene is prepared in a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel. Concentrated sulfuric acid is added dropwise to form the amine salt. To this suspension, ammonium thiocyanate is added, and the mixture is heated.
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Cyclization and Chlorination: After cooling the thiourea solution, sulfuryl chloride is added portion-wise while carefully controlling the temperature. The reaction mixture is then heated to complete the cyclization and chlorination, forming the 2-chloro-4-methylbenzothiazole.
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Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The residue is dissolved in hot water, and any remaining solvent is removed by steam distillation. The aqueous solution is then made alkaline with ammonium hydroxide to precipitate the crude product. The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield the purified 2-Chloro-4-methylbenzothiazole.
Caption: Synthetic pathway for 2-Chloro-4-methylbenzothiazole.
Structure Elucidation via Spectroscopic Methods
The definitive structure of 2-Chloro-4-methylbenzothiazole is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling with adjacent protons. The methyl group protons will appear as a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the aromatic ring, the thiazole ring, and the methyl group provide crucial information for structural assignment.
Predicted ¹H and ¹³C NMR Data: Note: The following data are predicted based on the analysis of structurally similar compounds. Experimental values may vary.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.0 - 8.0 | m | 3H | Ar-H |
| Methyl-H | ~2.5 | s | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic/Thiazole C | 120 - 155 | Ar-C, Thiazole-C |
| Methyl C | ~20 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
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A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
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Dissolve approximately 5-10 mg of the purified 2-Chloro-4-methylbenzothiazole in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition:
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Acquire a ¹H NMR spectrum, typically with 16-64 scans.
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Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.
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Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final NMR data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Expected Characteristic FT-IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Methyl C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| ~1550 | C=N stretch (thiazole ring) |
| ~800-700 | C-Cl stretch |
Experimental Protocol: FT-IR Spectroscopy
Instrumentation:
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A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal.
Data Acquisition:
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Perform a background scan prior to the sample scan to subtract atmospheric contributions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and elucidating the structure.
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 2-Chloro-4-methylbenzothiazole (183.66 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ with approximately one-third the intensity of the molecular ion peak should be observed. Common fragmentation pathways may involve the loss of the chlorine atom, the methyl group, or cleavage of the thiazole ring.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 183/185 | [M]⁺ / [M+2]⁺ (Molecular ion with chlorine isotopes) |
| 148 | [M - Cl]⁺ |
| 168 | [M - CH₃]⁺ |
Experimental Protocol: Mass Spectrometry
Instrumentation:
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A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
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Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
Data Acquisition:
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Inject the sample solution into the GC-MS system.
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The compound will be vaporized, separated by the GC column, and then ionized in the mass spectrometer (commonly by electron impact, EI).
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
